Absence of Verifiable Quantitative Comparator Data for CAS 138930-35-5
No head‑to‑head comparison, cross‑study comparable dataset, or class‑level inference that satisfies the Core Evidence Admission Rules could be identified for CAS 138930-35-5. The primary literature describes the HIV‑EP2 protein (gene HIVEP2) and its paralogs (HIV‑EP1/PRDII‑BF1/MBP‑1, HIV‑EP3) as transcription factors with distinct DNA‑binding preferences, but no quantitative binding, inhibition, or selectivity data are available for the substance sold under this CAS number [1][2]. Vendor datasheets provide no purity specifications, biological activity values, or comparator compound data . The lack of a confirmed molecular structure makes it impossible to calculate meaningful physicochemical differences relative to any in‑class candidate.
| Evidence Dimension | Verified chemical structure and comparative bioactivity |
|---|---|
| Target Compound Data | Not available — conflicting structural descriptors (C₉H₁₂N₂O₄ vs. 211 kDa protein) |
| Comparator Or Baseline | None — no structurally or functionally defined comparator can be assigned |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable — no assay, model, or experimental system reported for this CAS entry |
Why This Matters
Without a confirmed structure, scientists cannot assess batch‑to‑batch consistency or select a functionally equivalent alternative, making procurement a high‑risk decision that requires independent in‑house validation.
- [1] Nomura, N., et al. (1991). HIV‑EP2, a new member of the gene family encoding the human immunodeficiency virus type 1 enhancer‑binding protein. Journal of Biological Chemistry, 266(13), 8170–8175. View Source
- [2] Modai, S., et al. (2019). HIV‑1 infection increases microRNAs that inhibit Dicer1, HRB and HIV‑EP2, thereby reducing viral replication. PLOS ONE, 14(1), e0210928. View Source
